molecular formula C18H24N4O3 B5544586 4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine

4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine

Cat. No.: B5544586
M. Wt: 344.4 g/mol
InChI Key: NKCKKGDGOXLBSS-UHFFFAOYSA-N
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Description

4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.18484064 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubilizing Metal Oxides

Research has indicated that ionic liquids containing imidazolium, pyridinium, pyrrolidinium, piperidinium, morpholinium, and others, when functionalized with a carboxyl group, exhibit the capability for the selective dissolution of metal oxides and hydroxides. These findings highlight the potential utility of compounds with structural features similar to 4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine in the field of metal recovery and recycling (Nockemann et al., 2008).

Corrosion Inhibition

Derivatives of benzimidazole, which share structural similarity to the compound , have been evaluated as corrosion inhibitors for N80 steel in hydrochloric acid. These studies demonstrate the effectiveness of such compounds in protecting metallic surfaces against corrosion, suggesting potential industrial applications in materials science and engineering (Yadav et al., 2016).

Synthetic Organic Chemistry

The utility of imidazoline and its derivatives in synthetic organic chemistry has been demonstrated through their application in the efficient synthesis of 2-arylamino-2-imidazolines, showcasing the versatility of these compounds in pharmaceutical and chemical research (Genç & Servi, 2005).

Antitubercular and Antifungal Activity

Studies on novel thiadiazole derivatives, including morpholine and piperidine analogs, have revealed significant antitubercular and antifungal activities. This suggests potential pharmaceutical applications for compounds structurally related to this compound in the development of new antimicrobial agents (Syed et al., 2013).

Liquid Crystal Technology

Research into piperidinium, piperazinium, and morpholinium ionic liquid crystals has unveiled a rich mesomorphic behavior, highlighting the potential of compounds with similar structural characteristics in the development of advanced materials for electronic displays and other technologies (Lava et al., 2009).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Properties

IUPAC Name

[4-(1H-imidazol-2-yl)piperidin-1-yl]-[5-(morpholin-4-ylmethyl)furan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c23-18(22-5-1-14(2-6-22)17-19-3-4-20-17)15-11-16(25-13-15)12-21-7-9-24-10-8-21/h3-4,11,13-14H,1-2,5-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCKKGDGOXLBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2)C(=O)C3=COC(=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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